molecular formula C22H20N2O3S B10816091 4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B10816091
M. Wt: 392.5 g/mol
InChI Key: AUZXCBSJUBVRAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-606483 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-606483 has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

WAY-606483 can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:

    Compound A: Known for its antimicrobial properties.

    Compound B: Studied for its anticancer effects.

    Compound C: Used in the development of new materials.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H20N2O3S/c1-16-6-10-19(11-7-16)23-28(26,27)20-12-8-18(9-13-20)22(25)24-15-14-17-4-2-3-5-21(17)24/h2-13,23H,14-15H2,1H3

InChI Key

AUZXCBSJUBVRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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